Cas no 31005-07-9 (2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)-)

2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)- is a synthetic coumarin derivative characterized by the presence of an allyloxy substituent at the 4-position of the benzopyran-2-one core. This compound exhibits notable reactivity due to the allyl ether functionality, making it a versatile intermediate in organic synthesis, particularly for the preparation of more complex coumarin-based structures. Its well-defined molecular structure allows for precise modifications, facilitating applications in pharmaceuticals, agrochemicals, and materials science. The compound’s stability under standard conditions and compatibility with various reaction conditions further enhance its utility in research and industrial processes. Its spectral properties also make it suitable for analytical and spectroscopic studies.
2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)- structure
31005-07-9 structure
Product name:2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)-
CAS No:31005-07-9
MF:C12H10O3
MW:202.206003665924
CID:317532
PubChem ID:329815491

2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)-
    • 4-prop-2-enoxychromen-2-one
    • 4-(allyloxy)-2H-chromen-2-one
    • 4-allyloxy-2H-< 1> benzopyran-2-one
    • 4-allyloxy-2H-chromen-2-one
    • 4-allyloxycoumarin
    • 4-allyloxy-coumarin
    • 4-Allyloxy-cumarin
    • 4-prop-2-enyloxychromen-2-one
    • AC1NO78N
    • AG-F-02898
    • CHEMBL1957180
    • CTK4G6278
    • ST060206
    • 4-Allyloxycoumarin, AldrichCPR
    • BDBM50366104
    • 2H-1-Benzopyran-2-one, 4-(2-propen-1-yloxy)-
    • 31005-07-9
    • SCHEMBL8515316
    • DTXSID10408639
    • LWRKLYVFSHDLMU-UHFFFAOYSA-N
    • AKOS024283075
    • MDL: MFCD03412039
    • Inchi: InChI=1S/C12H10O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2
    • InChI Key: LWRKLYVFSHDLMU-UHFFFAOYSA-N
    • SMILES: C=CCOC1=CC(=O)OC2=CC=CC=C12

Computed Properties

  • Exact Mass: 202.063
  • Monoisotopic Mass: 202.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1585272-1g
4-Allyloxycoumarin
31005-07-9 98%
1g
¥2913.00 2024-08-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A169470-1g
4-Allyloxycoumarin
31005-07-9
1g
¥2,081.00 2021-05-21

2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)- Related Literature

Additional information on 2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)-

2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)- (CAS No. 31005-07-9)

The compound 2H-1-benzopyran-2-one,4-(2-propen-1-yloxy)-, also known by its CAS registry number 31005-07-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are aromatic heterocyclic compounds with a fused benzene ring and a pyran ring. The presence of the 4-(2-propen-1-yloxy) substituent adds unique electronic and steric properties to the molecule, making it a subject of interest for researchers in various domains.

Benzopyrans have been extensively studied due to their potential as pharmacologically active agents. The benzopyran skeleton is known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Recent studies have highlighted the importance of substituents on the benzopyran core in modulating these activities. In the case of 4-(2-propen-1-yloxy)-2H-1-benzopyran-2-one, the propenyl ether group at the 4-position plays a crucial role in enhancing the molecule's reactivity and bioavailability.

The synthesis of 31005-07-9 involves multi-step organic reactions, often utilizing green chemistry principles to minimize environmental impact. Researchers have explored various methods, including microwave-assisted synthesis and enzymatic catalysis, to optimize the production process. These advancements not only improve yield but also reduce costs, making the compound more accessible for large-scale applications.

One of the most promising applications of 31005-07-9 lies in its potential as a drug candidate. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its utility in treating conditions such as arthritis and neurodegenerative diseases. Additionally, its antioxidant properties make it a viable candidate for use in cosmetic products aimed at combating oxidative stress and skin aging.

Recent breakthroughs in computational chemistry have enabled researchers to perform detailed molecular docking studies on 31005-07-9. These studies have provided insights into its binding affinity with various protein targets, further validating its therapeutic potential. Moreover, the compound has shown selectivity towards certain receptors, which is a critical factor in drug design to minimize off-target effects.

In terms of material science, 31005-07-9 has been investigated for its role as a precursor in the synthesis of advanced materials. Its ability to form stable coordination complexes with metal ions has led to its use in developing novel catalysts and sensors. This dual functionality—pharmacological and materials-based—underscores the versatility of this compound.

Despite its numerous advantages, the commercialization of 31005-07-9 faces challenges related to scalability and regulatory compliance. Ongoing research is focused on addressing these issues through innovative synthesis routes and rigorous safety assessments. Collaborative efforts between academia and industry are expected to accelerate its transition from laboratory research to real-world applications.

In conclusion, 2H-1-benzopyran-2-one,4-(2-propen-1-yloxy)- (CAS No. 31005-07-9) stands as a testament to the ever-evolving field of organic chemistry. Its unique structure, coupled with cutting-edge research findings, positions it as a promising compound with applications across multiple disciplines. As scientific understanding deepens and technological advancements continue, this molecule is poised to make significant contributions to both medicine and materials science.

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